molecular formula C10H18N2O4 B187850 (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine CAS No. 109384-24-9

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Cat. No. B187850
M. Wt: 230.26 g/mol
InChI Key: ISGKNURQVBUGBO-RQJHMYQMSA-N
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Description

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.29 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine, including structures related to "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," have been synthesized and evaluated for their potential as GABA transport proteins inhibitors, GAT-1 and GAT-3. The research indicates the significance of specific stereochemistry for inhibitory potency, highlighting the role of such compounds in neurological research (Zhao et al., 2005).

Chemical Synthesis and Mechanistic Insights

  • Boc Group Migration : A study demonstrated the N→O tert-butyloxycarbonyl (Boc) migration, involving an unusual nine-membered cyclic transition state. This mechanistic insight could influence future synthetic strategies for compounds featuring the Boc-protected pyrrolidine structure (Xue & Silverman, 2010).

Advanced Materials and Methodologies

  • Fluorinated Derivatives for NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, including analogs of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," for use in sensitive 19F NMR applications demonstrates the compound's utility in probing peptide structures and functions (Tressler & Zondlo, 2014).

Enzyme-catalyzed Reactions

  • Enzymatic Resolutions : Enzyme-catalyzed kinetic resolutions have been applied to N-carbamoyl, N-Boc, N-Cbz proline esters and prolinols, showcasing the potential of biocatalysis in the selective synthesis of chirally pure compounds, which could include derivatives of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" (Kurokawa et al., 2003).

Pharmacological Applications

  • ACE Inhibitors : Novel analogues of 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" as a starting material, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research underscores the compound's relevance in developing therapeutic agents (Addla et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319 . Precautionary measures include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKNURQVBUGBO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Synthesis routes and methods I

Procedure details

A solution of 4.98 ml of ethyl chloroformate in 50 ml of anhydrous tetrahydrofuran was added, under cooling at -+° C., to a solution of 11.0 g of 1-(t-butoxycarbonyl)-(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid and 7.25 ml of triethylamine in 160 ml of anhydrous tetrahydrofuran, and the mixture was stirred at the same temperature for one hour. 50 ml of concentrated aqueous ammonia were then added, at the same temperature, and the mixture was allowed to stand while its temperature rose to ambient. The reaction mixture was stirred for one hour, and then concentrated by evaporation under reduced pressure. A saturated aqueous solution of sodium chloride was added to the concentrate, which was then extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, to give 7.70 g of (2S,4R)-1-(t-butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine.
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4.98 mL
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50 mL
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11 g
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7.25 mL
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160 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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